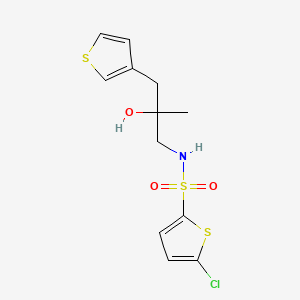
S-(5-chlorothiophen-2-yl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
S-(5-chlorothiophen-2-yl)-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido is a useful research compound. Its molecular formula is C12H14ClNO3S3 and its molecular weight is 351.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electronic Transport Mechanisms in Polymer Films
- The research by Rusu et al. (2007) examined poly(azomethine sulfone)s prepared using bis(4-chlorophenyl)sulfone and bisphenols including 2,2-bis(p-hydroxyphenyl)propane. They investigated the temperature dependence of electrical conductivity and Seebeck coefficient in these polymers, revealing semiconducting properties with correlations to their chemical structures. The study provides insight into electronic transport mechanisms in these films, which is relevant for applications in electronics and materials science (Rusu et al., 2007).
Biocatalysis in Drug Metabolism
- Zmijewski et al. (2006) demonstrated the use of microbial-based biocatalytic systems for producing mammalian metabolites of a biaryl-bis-sulfonamide compound. This approach supports structure characterization by nuclear magnetic resonance spectroscopy and offers a method for producing large amounts of drug metabolites, highlighting the application in drug development and metabolic studies (Zmijewski et al., 2006).
Fuel Cell Applications
- Bae et al. (2009) synthesized sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups for potential use in fuel cells. The polymers showed high proton conductivity and mechanical properties, making them promising materials for fuel cell membranes (Bae et al., 2009).
- Matsumoto et al. (2009) prepared new sulfonated poly(ether sulfone)s for fuel cell applications, demonstrating efficient proton conduction and phase-separated structures beneficial for such applications (Matsumoto et al., 2009).
Ocular Hypotensive Activity
- Prugh et al. (1991) studied 5-substituted thieno[2,3-b]thiophene-2-sulfonamides for their potential ocular hypotensive activity in glaucoma models. They optimized various substituents for inhibitory potency against carbonic anhydrase and water solubility, contributing to the development of ocular therapeutics (Prugh et al., 1991).
Polymer Synthesis and Properties
- Yi et al. (1988) focused on the synthesis and properties of polysulfonamides containing thiophene links. They observed high moisture absorption and solubility in specific solvents, along with good thermal stability. These properties are crucial for applications in materials science and engineering (Yi et al., 1988).
properties
IUPAC Name |
5-chloro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S3/c1-12(15,6-9-4-5-18-7-9)8-14-20(16,17)11-3-2-10(13)19-11/h2-5,7,14-15H,6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACINIFYFDEBGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC=C(S2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-(4-chlorophenyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-en-1-one](/img/structure/B2400047.png)
![2-Cyclopropyl-5-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2400048.png)








![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide](/img/structure/B2400065.png)

![8-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2400068.png)
